molecular formula C16H19NO5 B13369831 Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate

Cat. No.: B13369831
M. Wt: 305.32 g/mol
InChI Key: WPMCNJZTEWQFJP-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a 5-oxopyrrolidine core substituted with ethoxycarbonyl groups at the 1- and 3-positions. The 1-position is further modified with a 4-(ethoxycarbonyl)phenyl moiety, conferring distinct electronic and steric properties. This compound is structurally related to intermediates in the synthesis of bioactive molecules, particularly those targeting antioxidant and antimicrobial activities .

Properties

Molecular Formula

C16H19NO5

Molecular Weight

305.32 g/mol

IUPAC Name

ethyl 1-(4-ethoxycarbonylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C16H19NO5/c1-3-21-15(19)11-5-7-13(8-6-11)17-10-12(9-14(17)18)16(20)22-4-2/h5-8,12H,3-4,9-10H2,1-2H3

InChI Key

WPMCNJZTEWQFJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-oxo-4-phenylbutanoate with ethyl 4-aminobenzoate under acidic conditions. This reaction forms the pyrrolidine ring and introduces the ethoxycarbonyl and phenyl groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reaction. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Ester Groups

Methyl vs. Ethyl Esters

  • Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (Compound 3, ):
    This analog replaces the ethoxy groups of the target compound with methoxy esters. The shorter methyl chain reduces steric hindrance and increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions. Its melting point (142–143°C) is lower than expected for bulkier analogs, suggesting weaker intermolecular forces .
  • Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate:
    The ethoxy groups provide greater lipophilicity, improving membrane permeability in biological systems. This property is critical for compounds designed to penetrate bacterial cell walls or interact with intracellular targets .
Core Heterocycle Modifications
  • 1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2, ):
    This compound lacks ester groups, featuring carboxylic acids instead. The absence of esters reduces solubility in organic solvents but increases hydrogen-bonding capacity, which may enhance binding to polar biological targets. Its high decomposition temperature (>290°C) reflects strong intermolecular interactions, such as hydrogen bonding and π-stacking .

  • 1-[4-({4-[4-(methoxycarbonyl)-2-oxopyrrolidine-1-il]phenyl}methyl)phenyl]-5-oxopyrrolidine-3-carboxylate (Compound 33, ): This derivative introduces a diphenylmethane core and a second pyrrolidinone ring. The extended aromatic system enhances π-π interactions, which may improve antioxidant activity by stabilizing radical intermediates .
Functional Group Additions
  • Methyl 4-[3-(hydrazinocarbonyl)-5-oxopyrrolidin-1-yl]benzoate (Compound 4, ): The hydrazinocarbonyl group introduces a nucleophilic hydrazine moiety, enabling condensation reactions with carbonyl compounds like isatin (as seen in ). This functionalization is pivotal for generating hydrazone derivatives with enhanced antioxidant properties .
Table 1: Key Properties of this compound and Analogs
Compound Name Molecular Weight Key Functional Groups Melting Point/Decomposition Bioactivity
This compound ~307.3 (estimated) Ethoxycarbonyl, pyrrolidinone Not reported Intermediate for bioactive molecules
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate 279.3 Methoxycarbonyl 142–143°C Antibacterial
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 263.2 Carboxylic acid >290°C (decomp.) Not reported
Compound 33 () ~475.5 Diphenylmethane, dual esters Not reported Antioxidant

Biological Activity

Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The compound features a pyrrolidine ring substituted with an ethoxycarbonyl group and a phenyl moiety, which contributes to its biological activities. The structural formula can be represented as follows:

C14H17NO4\text{C}_{14}\text{H}_{17}\text{N}\text{O}_4

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study focusing on related compounds demonstrated that certain derivatives significantly reduced the viability of A549 lung cancer cells, with reductions ranging from 16.5% to 101% depending on the substitution patterns on the phenyl ring .

Case Study: A549 Cell Line

The anticancer activity of this compound was evaluated in vitro using the A549 cell line. The results indicated:

CompoundViability (%)p-value
Control100-
Ethyl Compound63.4<0.05
3,5-Dichloro Derivative21.2<0.001

These findings suggest that modifications to the compound can enhance its cytotoxic effects against cancer cells.

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various Gram-positive bacteria. The results showed that while some derivatives exhibited activity, the parent compound did not demonstrate significant antibacterial effects (MIC > 128 µg/mL) .

Antimicrobial Screening Results

PathogenActivity (MIC)
Staphylococcus aureus>128 µg/mL
E. coli>128 µg/mL

This indicates that further structural modifications may be necessary to enhance its antimicrobial efficacy.

Antioxidant Activity

In addition to its anticancer and antimicrobial potential, this compound has been evaluated for antioxidant activity. Studies have shown that related compounds possess DPPH radical scavenging ability and reducing power capacity, suggesting that this class of compounds may also serve as effective antioxidants .

Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)
Ethoxycarbonyl Derivative45%
Control10%

These results highlight the potential of this compound in mitigating oxidative stress.

Q & A

Q. What are the established synthetic routes for Ethyl 1-[4-(ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate, and how can reaction conditions be optimized for improved yields?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving esterification and cyclization. A common approach involves:

  • Step 1 : Condensation of itaconic acid derivatives with substituted phenyl precursors (e.g., p-aminobenzoic acid) under reflux in polar solvents like ethanol or methanol.
  • Step 2 : Esterification using sulfuric acid (H₂SO₄) as a catalyst to introduce ethoxycarbonyl groups. For example, refluxing the carboxylic acid intermediate in ethanol with H₂SO₄ yields the ethyl ester .
  • Optimization : Reaction time (typically 6–12 hours), solvent choice (methanol or ethanol for solubility), and catalyst concentration (1–5% H₂SO₄) significantly affect yields. Monitoring via TLC or HPLC is recommended to terminate reactions at maximal conversion. Reported yields range from 56% to 75% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, ethyl ester CH₃), δ 4.1–4.3 ppm (quartet, ethyl ester CH₂), and δ 2.5–3.5 ppm (multiplet, pyrrolidine protons). Aromatic protons on the phenyl ring appear at δ 7.3–8.1 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 170–175 ppm, while the pyrrolidine ring carbons appear at δ 30–60 ppm .
  • IR Spectroscopy : Strong absorbance at ~1730 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyrrolidinone C=O) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula C₁₆H₁₇NO₆ (calculated m/z ~331.3) .

Q. How do substituents on the phenyl ring influence the compound’s stability during storage?

Methodological Answer: Electron-withdrawing groups (e.g., ethoxycarbonyl) enhance stability by reducing electron density on the aromatic ring, minimizing oxidative degradation. Storage recommendations:

  • Conditions : Under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of ester groups.
  • Monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products like free carboxylic acids .

Advanced Research Questions

Q. What computational strategies are used to model the compound’s reactivity, and how do they correlate with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties, such as HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity.
  • Reactivity Insights : The ethoxycarbonyl group acts as an electron sink, stabilizing intermediates during nucleophilic attacks. DFT-derived Mulliken charges align with observed regioselectivity in substitution reactions .
  • Validation : Experimental NMR chemical shifts (e.g., δ 170–175 ppm for C=O) match DFT-calculated values within <5% error .

Q. How can discrepancies between theoretical and experimental NMR data be systematically resolved?

Methodological Answer:

  • Step 1 : Verify solvent effects (e.g., DMSO vs. CDCl₃) using computational solvation models (e.g., PCM in Gaussian).
  • Step 2 : Assess tautomeric or conformational equilibria. For example, dynamic NMR experiments can detect rotational barriers in the pyrrolidine ring .
  • Step 3 : Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations and rule out impurities .

Q. What strategies enable the design of bioactive derivatives while maintaining synthetic feasibility?

Methodological Answer:

  • Derivatization Approaches :
    • Hydrazide Formation : React the ester with hydrazine hydrate to yield hydrazide intermediates, which can be further functionalized with isatin or aryl aldehydes for anticancer activity screening .
    • Heterocyclic Fusion : Introduce pyrazole or thiophene moieties via cyclocondensation to enhance π-π stacking interactions with biological targets .
  • Structure-Activity Relationship (SAR) : Substituents at the 4-position of the phenyl ring (e.g., halogens, methoxy) improve pharmacokinetic properties by modulating lipophilicity (logP ~2.5) .

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